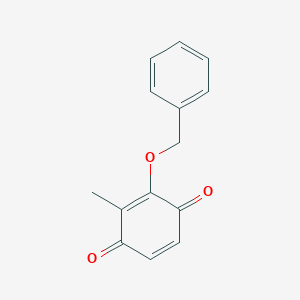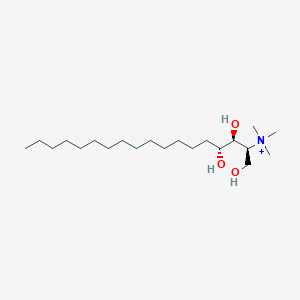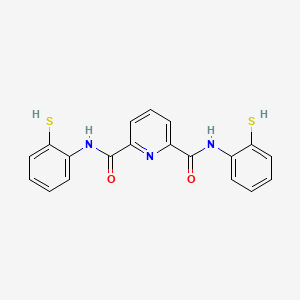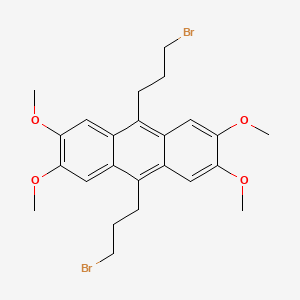
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound, in particular, is characterized by the presence of bromopropyl and methoxy groups attached to the anthracene core, which can significantly influence its reactivity and applications.
Méthodes De Préparation
The synthesis of 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene typically involves the following steps:
Starting Material: The synthesis begins with 2,3,6,7-tetramethoxyanthracene.
Bromination: The anthracene derivative undergoes bromination to introduce bromine atoms at the 9 and 10 positions.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-bromopropyl groups to yield the final product.
The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper to facilitate the reactions .
Analyse Des Réactions Chimiques
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mécanisme D'action
The mechanism by which 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene exerts its effects involves its interaction with molecular targets and pathways. The bromopropyl groups can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
2,2’-Bianthracene: Used in green fluorescent OLEDs.
Anthraquinone Derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other anthracene derivatives.
Propriétés
Numéro CAS |
188576-57-0 |
|---|---|
Formule moléculaire |
C24H28Br2O4 |
Poids moléculaire |
540.3 g/mol |
Nom IUPAC |
9,10-bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene |
InChI |
InChI=1S/C24H28Br2O4/c1-27-21-11-17-15(7-5-9-25)19-13-23(29-3)24(30-4)14-20(19)16(8-6-10-26)18(17)12-22(21)28-2/h11-14H,5-10H2,1-4H3 |
Clé InChI |
QUMMFJGIJWPUTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)CCCBr)OC)OC)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
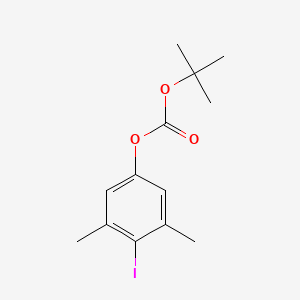
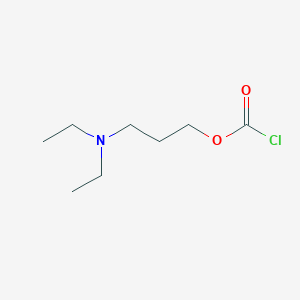
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)

